molecular formula C6H5NO2 B15183410 o-Nitrosophenol CAS No. 13168-78-0

o-Nitrosophenol

Cat. No.: B15183410
CAS No.: 13168-78-0
M. Wt: 123.11 g/mol
InChI Key: SEEZWGFVHCMHJF-UHFFFAOYSA-N
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Description

o-Nitrosophenol: is an organic compound with the molecular formula C6H5NO2. It is a derivative of phenol where a nitroso group (-NO) is attached to the ortho position relative to the hydroxyl group (-OH). This compound is known for its distinctive yellow color and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitrosation of Phenol: o-Nitrosophenol can be synthesized by the nitrosation of phenol using nitrous acid (HNO2) under acidic conditions. The reaction typically involves the formation of nitrous acid in situ by reacting sodium nitrite (NaNO2) with a mineral acid like hydrochloric acid (HCl).

    Copper-Mediated Nitrosation: Another method involves the use of copper (II) bis(nitrosophenolato) complexes.

Industrial Production Methods: Industrial production of this compound often involves the nitrosation of phenol using nitrous acid generated from sodium nitrite and a mineral acid. The reaction is carried out under controlled temperature and pH conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Sodium dithionite, zinc in acidic conditions.

    Substitution: Electrophilic reagents under acidic or basic conditions.

Major Products Formed:

    Oxidation: o-Nitrophenol.

    Reduction: o-Aminophenol.

    Substitution: Various substituted phenols depending on the electrophile used.

Mechanism of Action

The mechanism of action of o-Nitrosophenol involves its ability to undergo redox reactions, where it can act as both an oxidizing and reducing agent. The nitroso group (-NO) can participate in various chemical transformations, including nitrosation and nitration reactions. These reactions often involve the formation of reactive intermediates such as nitrosonium ions (NO+) and nitroxyl radicals (HNO) .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ortho-substitution pattern, which influences its reactivity and chemical properties. The proximity of the nitroso and hydroxyl groups allows for intramolecular hydrogen bonding, affecting its stability and reactivity compared to its para and meta isomers .

Properties

CAS No.

13168-78-0

Molecular Formula

C6H5NO2

Molecular Weight

123.11 g/mol

IUPAC Name

2-nitrosophenol

InChI

InChI=1S/C6H5NO2/c8-6-4-2-1-3-5(6)7-9/h1-4,8H

InChI Key

SEEZWGFVHCMHJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=O)O

Origin of Product

United States

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